molecular formula C34H43N3O3 B1244704 CDDO-Im CAS No. 443104-02-7

CDDO-Im

Cat. No.: B1244704
CAS No.: 443104-02-7
M. Wt: 541.7 g/mol
InChI Key: ITFBYYCNYVFPKD-FMIDTUQUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CDDO-Imidazolide typically begins with oleanolic acid as the starting material. The process involves multiple steps, including oxidation, cyano addition, and imidazole formation . The key steps are:

Industrial Production Methods

Industrial production of CDDO-Imidazolide involves optimizing the synthetic route to ensure high yield and purity. The process is designed to be cost-effective and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Structural Features and Reactive Sites

CDDO-Im’s reactivity arises from two key functional groups:

  • A and C rings : Contain α,β-unsaturated ketones that act as Michael acceptors, reacting with cysteine thiols through reversible thio-alkylation .

  • C-28 imidazolide : A highly reactive acylating agent that forms irreversible bonds with lysine, arginine, serine, and tyrosine residues via nucleophilic substitution .

This bifunctional design enables both monofunctional adducts (single-site modifications) and cross-linked adducts (bridging two residues) .

Michael Addition (Thio-Alkylation)

This compound reacts with cysteine residues via Michael addition at the A-ring (C1 position). This reversible reaction disrupts protein-protein interactions, such as Keap1-Nrf2 binding .

Acylation via Imidazolide

The imidazolide group undergoes nucleophilic acyl substitution with:

  • Lysine ε-amino groups

  • Arginine guanidinium groups

  • Serine/tyrosine hydroxyl groups

For example, this compound acylates Lys413 in GSTP (glutathione S-transferase pi) and Tyr85 in Keap1, forming stable adducts .

Cross-Linked Adducts

At higher concentrations (>100 nM), this compound bridges adjacent residues:

ProteinCross-Linked ResiduesAdduct Type
GSTPCys47-Ser46Acyl-alkyl
GSTPArg13-Cys14Acyl-alkyl
Keap1Cys273-Tyr85Acyl-alkyl

These adducts alter protein conformation and function .

Concentration-Dependent Reactivity Patterns

This compound’s reactivity is concentration-dependent:

ConcentrationPrimary TargetsAdduct Type
10–50 nM Lys, TyrMonofunctional
100–500 nM Cys, Ser, ArgCross-linked
≥1 μM Multiple residuesMixed

At 50 nM, cross-linked adducts dominate in GSTP (e.g., Cys47-Ser46), while 1 μM this compound modifies 8 cysteine residues in Keap1 .

GSTP Modifications

This compound modifies GSTP at 12 residues , including:

  • Cys47 (Michael addition)

  • Ser46 (acylation)

  • Arg13 (acylation)

Adducts detected via LC-MS/MS show a mass increase of +473.3 Da , corresponding to this compound’s molecular weight .

Keap1 Modifications

In Keap1, this compound targets:

ResidueModification TypeFunctional Impact
Cys273Michael additionDisrupts Keap1-Cul3 binding
Tyr85AcylationStabilizes Nrf2 binding
Cys288Michael additionReduces Nrf2 ubiquitination

Cys151, a common electrophile target, is notably unmodified by this compound .

Biological Implications of Chemical Reactivity

  • Nrf2 Activation : Acylation of Keap1’s Tyr85 enhances Nrf2 release, upregulating antioxidant genes (e.g., HO-1, NQO1) .

  • Anti-Inflammatory Effects : Cross-linking adducts in GSTP and Keap1 reduce pro-inflammatory cytokine production (e.g., IL-6, KC) .

  • Selectivity : Low this compound concentrations (10–100 nM) preferentially modify regulatory residues (e.g., Tyr85), while higher doses induce broad cross-linking .

This compound’s dual reactivity enables precise targeting of redox and inflammatory pathways, making it a potent tool for studying protein-electrophile interactions. Its adducts’ structural and functional diversity underscores the importance of concentration-dependent profiling in therapeutic applications .

Scientific Research Applications

Anti-Cancer Properties

Mechanism of Action:
CDDO-Im exhibits potent anti-cancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of cancer stem cell populations. It has shown effectiveness against various cancer types, including breast cancer, leukemia, and melanoma.

Case Studies:

  • A study demonstrated that this compound significantly inhibited tumorsphere formation in triple-negative breast cancer cells (SUM159), affecting the cancer stem cell subpopulation marked by CD24−/EpCAM+ cells. Treatment resulted in decreased sphere-forming efficiency and size, alongside down-regulation of key stem cell signaling pathways such as Notch and TGF-β/Smad .
  • In another investigation involving myeloma and leukemia cell lines, this compound induced apoptosis and inhibited growth by up-regulating genes associated with apoptosis and down-regulating Myc protein levels .
Cancer Type Effect of this compound Mechanism
Triple-Negative BreastInhibits tumorsphere formationTargets cancer stem cells; down-regulates signaling
LeukemiaInduces apoptosisUp-regulates apoptotic genes; inhibits Myc protein
MelanomaSuppresses tumor growth in vivoInduces differentiation; modulates redox balance

Protection Against Oxidative Stress

Mechanism of Action:
this compound enhances Nrf2 signaling pathways, which are crucial for cellular defense against oxidative stress. This property makes it a candidate for protecting tissues from damage caused by reactive oxygen species.

Case Studies:

  • Research indicated that this compound provided significant protection against hyperoxic acute lung injury in mice by increasing Nrf2-regulated cytoprotective gene expression .
  • Another study highlighted its protective effects against acetaminophen-induced hepatic injury through the up-regulation of Nrf2-dependent cytoprotective genes .
Condition Effect of this compound Mechanism
Hyperoxic Acute Lung InjuryProtects lung tissueEnhances Nrf2 signaling
Acetaminophen HepatotoxicityProtects liver from oxidative damageInduces Nrf2-dependent gene expression

Anti-Inflammatory Effects

Mechanism of Action:
this compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase and cyclooxygenase-2.

Case Studies:

  • A study demonstrated that this compound inhibited IL-2 secretion in a Nrf2-dependent manner, showcasing its potential in managing inflammatory conditions .
  • Additionally, it was noted that this compound could reduce inflammation in models of acute lung injury, further solidifying its role as an anti-inflammatory agent .
Condition Effect of this compound Mechanism
Inflammatory ModelsReduces pro-inflammatory cytokinesInhibits iNOS and COX-2 production

Biological Activity

CDDO-Im (CDDO-imidazolide) is a synthetic triterpenoid compound known for its potent biological activities, particularly its role as an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation. Research has shown that this compound exhibits a range of biological activities including antioxidant, anti-inflammatory, and anticancer effects.

Nrf2 Pathway Activation

This compound activates the Nrf2 pathway, leading to the upregulation of various cytoprotective genes. This activation results in increased expression of antioxidant enzymes such as Heme oxygenase-1 (HO-1) , NAD(P)H:quinone oxidoreductase 1 (NQO1) , and Glutamate-cysteine ligase catalytic subunit (GCLc) . The following table summarizes key findings related to Nrf2 activation by this compound:

Study Model Findings
WT MiceSignificant upregulation of Nrf2 target genes at 72h post-treatment (p<0.05).
HepatocytesIncreased autophagy activity and reduced apoptosis markers after hypoxia/reoxygenation injury.
In vitroInduction of HO-1 and reduction of reactive oxygen species (ROS) in treated cells.

Cytoprotective Effects

The protective effects of this compound extend beyond Nrf2 activation. Studies indicate that this compound also enhances autophagy and protects against mitochondrial dysfunction and ROS overproduction. For instance, in liver ischemia-reperfusion injury models, this compound treatment led to:

  • Increased levels of LC3B-II, indicating enhanced autophagy.
  • Decreased levels of malondialdehyde (MDA), a marker of oxidative stress.
  • Reduction in circulating mitochondrial DNA, suggesting less mitochondrial damage.

Renal Protection

A study demonstrated that this compound significantly improved outcomes in acute kidney injury (AKI) models. Mice treated with this compound showed:

  • Improved renal function and histology.
  • Decreased levels of inflammatory cytokines such as IL-6 and G-CSF.
  • Upregulation of cytoprotective genes associated with the Nrf2 pathway .

Hepatic Protection

In models of liver ischemia-reperfusion injury, this compound pretreatment resulted in:

  • Enhanced survival rates compared to control groups.
  • Reduced hepatocyte apoptosis through the modulation of Bcl2 family proteins.
  • Increased autophagic flux as evidenced by CYTO-ID assays .

Clinical Implications

This compound's biological activities have led to its investigation in various clinical contexts, particularly concerning cancer therapy and organ protection during ischemic events. Its ability to modulate oxidative stress responses makes it a candidate for therapeutic interventions in diseases characterized by inflammation and oxidative damage.

Antitumor Activity

Research has indicated that this compound exhibits significant antiangiogenic and antitumor properties in rodent models, making it a promising candidate for cancer therapy . The mechanism involves the suppression of tumor growth through the induction of apoptosis and inhibition of cell proliferation.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of CDDO-Im in cancer prevention, and how are they identified?

this compound primarily targets Nrf2, PPARα (Ki = 232 nM), and PPARγ (Ki = 344 nM), which regulate antioxidant response and metabolic pathways. Methodologically, targets are identified via:

  • Chemical proteomics : Biotinylated analogs (e.g., TP-304) isolate binding partners .
  • Transcriptomic profiling : Microarray analysis of this compound-treated HUVECs reveals Nrf2-dependent upregulation of cytoprotective genes (e.g., HMOX1, NQO1) .
  • Structural docking : Autodock Vina validates binding affinities (e.g., this compound's interaction with KEAP1 Cys151, critical for Nrf2 activation) .

Q. Which experimental models are standard for evaluating this compound's anticancer effects?

Key models include:

  • In vitro : Human leukemia (U937), breast cancer (MDA-MB-231), and multiple myeloma (MM) cell lines to assess apoptosis (IC50: 10–30 nM) and cell cycle arrest .
  • In vivo : High-fat diet (HFD)-fed mice for metabolic studies, ConA-induced hepatitis models for liver protection, and carcinogen-induced (e.g., aflatoxin) hepatocellular carcinoma in rats .
  • Ex vivo : Primary mouse macrophages for anti-inflammatory assays (e.g., iNOS suppression at 10 nM) .

Advanced Research Questions

Q. How can network pharmacology resolve this compound's multi-target effects in anti-angiogenesis?

A three-step integrative approach is used:

  • Data integration : Merge transcriptomic (GSE71622), proteomic (CMAP), and chemoproteomic (TP-304 targets) datasets to identify vascular endothelial growth factor (VEGF)-linked pathways .
  • Venn analysis : Overlap DEGs from HUVECs at 6/24-hour treatments to pinpoint angiogenesis regulators (e.g., VEGFA, HIF1A) .
  • STRING network modeling : Prioritize top 30 targets (e.g., MAPK1, STAT3) based on connectivity scores (>0.7) and validate via molecular docking (binding energy ≤ -9.0 kcal/mol) .

Q. How do researchers reconcile discrepancies in this compound's lipid metabolism effects between wild-type and Nrf2-disrupted models?

Contradictions arise in hepatic lipid homeostasis:

  • Nrf2-dependent effects : this compound reduces liver fat by 40% in HFD-fed wild-type mice but not in Nrf2-null mice. Methodology includes Oil Red O staining and qPCR of lipogenic genes (Fasn, Acaca) .
  • Nrf2-independent mechanisms : In Nrf2-null models, this compound still induces transient hypophagia and fat oxidation via PPARα, measured via indirect calorimetry (e.g., 8.5% increase in energy expenditure) .

Q. What methodologies confirm this compound's dual pro-apoptotic and cytoprotective roles?

  • ROS-dependent apoptosis : In MM cells, this compound induces caspase-3/8/9 activation and PARP cleavage (500 nM, 6-hour exposure). NAC pretreatment reverses effects, confirming redox imbalance .
  • Cytoprotection : In hepatocytes, this compound upregulates Nrf2-mediated genes (e.g., GST, NQO1), validated via ARE-luciferase reporter assays (70-fold induction at 300 nM) .

Q. Methodological Challenges & Solutions

Q. How is this compound's cell cycle arrest mechanism validated in leukemia models?

  • BrdU/7AAD flow cytometry : this compound (62.5 nM) induces G0/G1 arrest in WM cells, with >90% viability at 24 hours .
  • Time-course transcriptomics : Early-phase (0.5–1 hour) upregulation of MYC and FOS in HUVECs, followed by Nrf2-driven cytoprotection at 3–6 hours .

Q. What strategies address this compound's limited clinical translation despite preclinical efficacy?

  • Dose optimization : Submicromolar doses (e.g., 50 µg/kg in rats) reduce preneoplastic lesions by 85–99% without toxicity .
  • Combinatorial screens : Co-treatment with proteasome inhibitors (e.g., bortezomib) enhances MM cell apoptosis .

Properties

IUPAC Name

(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-8a-(imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H43N3O3/c1-29(2)10-12-34(28(40)37-15-14-36-20-37)13-11-33(7)26(22(34)18-29)23(38)16-25-31(5)17-21(19-35)27(39)30(3,4)24(31)8-9-32(25,33)6/h14-17,20,22,24,26H,8-13,18H2,1-7H3/t22-,24-,26-,31-,32+,33+,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFBYYCNYVFPKD-FMIDTUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=CN=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=CN=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433315
Record name 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid imidazolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443104-02-7
Record name 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid imidazolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
CDDO-Im
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
CDDO-Im
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
CDDO-Im
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
CDDO-Im
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
CDDO-Im
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
CDDO-Im

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